molecular formula C11H6F3NO3S B15205815 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid

Cat. No.: B15205815
M. Wt: 289.23 g/mol
InChI Key: PCKNMIPGXGXJMF-SNAWJCMRSA-N
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Description

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is a complex organic compound that features a trifluoromethylthio group attached to a benzo[d]oxazole ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid typically involves multiple steps. One common approach is the formation of the benzo[d]oxazole ring through a cyclization reaction of 2-aminophenol with a suitable carboxylic acid derivative. The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biological studies due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is not fully understood. it is believed to interact with various molecular targets through its trifluoromethylthio and benzo[d]oxazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole core structure and exhibit similar biological activities.

    Trifluoromethylthio compounds: Compounds with the trifluoromethylthio group often have unique electronic properties and are used in various applications.

Uniqueness

3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of its trifluoromethylthio group and benzo[d]oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H6F3NO3S

Molecular Weight

289.23 g/mol

IUPAC Name

(E)-3-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H6F3NO3S/c12-11(13,14)19-7-3-1-2-6-10(7)15-8(18-6)4-5-9(16)17/h1-5H,(H,16,17)/b5-4+

InChI Key

PCKNMIPGXGXJMF-SNAWJCMRSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C=CC(=O)O

Origin of Product

United States

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